molecular formula C12H14O3 B13948930 5-Oxopentyl benzoate CAS No. 55162-83-9

5-Oxopentyl benzoate

Cat. No.: B13948930
CAS No.: 55162-83-9
M. Wt: 206.24 g/mol
InChI Key: GVMCAESDBLOXND-UHFFFAOYSA-N
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Description

Its structure is C₆H₅COO-(CH₂)₃-CO, combining the aromatic benzoate moiety with a polar oxoalkyl chain. This structural duality confers unique physicochemical properties, making it distinct from simpler alkyl benzoates. Benzoate esters are widely used in cosmetics, pharmaceuticals, and fragrances due to their stability, solubility profiles, and biological activity .

Properties

CAS No.

55162-83-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5-oxopentyl benzoate

InChI

InChI=1S/C12H14O3/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2

InChI Key

GVMCAESDBLOXND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxopentyl benzoate can be synthesized through the esterification of benzoic acid with 5-oxopentanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 5-oxopentyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity 5-oxopentyl benzoate.

Chemical Reactions Analysis

Types of Reactions

5-Oxopentyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and 5-oxopentanoic acid.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 5-hydroxypentyl benzoate.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of substituted benzoates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid and 5-oxopentanoic acid.

    Reduction: 5-Hydroxypentyl benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

5-Oxopentyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound can be used in biochemical studies to investigate the interactions of esters with biological molecules.

    Medicine: Research into the pharmacological properties of 5-oxopentyl benzoate and its derivatives may reveal potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and reactivity.

Mechanism of Action

The mechanism of action of 5-Oxopentyl benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing benzoic acid and 5-oxopentanol. These hydrolysis products can then participate in further biochemical pathways, influencing cellular processes. The oxo group in the 5-oxopentyl moiety can also interact with nucleophiles, leading to various chemical transformations.

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares key properties of 5-oxopentyl benzoate with other benzoate esters:

Compound CAS # Molecular Weight (g/mol) Odor Profile Solubility (Water) Key Structural Feature
5-Oxopentyl benzoate N/A ~222.24 Likely balsamic, mild ketonic Low (hydrophobic) Oxo group at C5, aliphatic chain
Methyl benzoate 93-58-3 136.15 Cananga-like, floral 0.4 g/L (20°C) Methyl ester, short chain
Benzyl benzoate 120-51-4 212.24 Almond-like, balsamic Insoluble Benzyl ester, aromatic
Hexyl benzoate 6789-88-4 220.27 Woody-green, piney Insoluble Linear hexyl chain
Ethyl 4-(dimethylamino) benzoate 10287-53-4 207.26 Odorless (pharmaceutical use) Low Dimethylamino substituent

Key Observations :

  • However, its longer chain and hydrophobic aromatic group likely reduce water solubility, similar to benzyl benzoate .
  • Odor profiles vary significantly: methyl benzoate is floral, while benzyl benzoate is almond-like. The oxo group may impart a mild ketonic note, though experimental data is needed .

Reactivity and Stability

  • Hydrolysis: Benzoate esters undergo hydrolysis under acidic or alkaline conditions to yield benzoic acid and the corresponding alcohol.
  • Biological Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in polymerization reactions compared to methacrylates, suggesting that electron-donating substituents enhance reactivity . The oxo group’s electron-withdrawing nature in 5-oxopentyl benzoate could reduce its electrophilicity, slowing esterase-mediated hydrolysis in biological systems.

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